2-Diallylaminomethyl-phenol
Description
2-Diallylaminomethyl-phenol (hypothetical structure based on nomenclature) is a phenolic compound featuring a diallylamino-methyl (-CH₂N(C₃H₅)₂) substituent at the 2-position of the phenol ring. These compounds are characterized by aminoalkylphenolic backbones, which are critical in organic synthesis, pharmaceuticals, and polymer chemistry due to their reactivity and functional versatility .
Properties
CAS No. |
60405-97-2 |
|---|---|
Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
2-[[bis(prop-2-enyl)amino]methyl]phenol |
InChI |
InChI=1S/C13H17NO/c1-3-9-14(10-4-2)11-12-7-5-6-8-13(12)15/h3-8,15H,1-2,9-11H2 |
InChI Key |
GGCJPFXOYISGOD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CC=C)CC1=CC=CC=C1O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogs
The following compounds share the 2-aminomethylphenol backbone but differ in substituent groups:
Key Observations:
- Substituent Effects: Alkyl vs. Allyl Groups: Dimethylamino (N(CH₃)₂) and diethylamino (N(C₂H₅)₂) substituents (as in and ) reduce steric bulk compared to diallylamino (N(C₃H₅)₂), which may increase reactivity in polymerization or coordination chemistry due to allyl's π-bond conjugation .
- Physicochemical Properties: Solubility: Dimethylamino derivatives (e.g., C₉H₁₃NO) are typically water-soluble due to polar amino groups, whereas allyl-substituted analogs may exhibit lower solubility in aqueous media . Boiling Points: Diethylaminoethanol () has a boiling point of ~162°C, while dimethylamino-phenol derivatives likely have higher boiling points due to phenolic -OH hydrogen bonding .
Functional Analog: 2-Phenylphenol
- Molecular Formula : C₁₂H₁₀O
- Applications: Widely used as a disinfectant and preservative. The absence of an amino group reduces its chelation capacity compared to 2-diallylaminomethyl-phenol but increases stability under acidic conditions .
Pharmaceutical Intermediates
- 2-[(Dimethylamino)methyl]phenol () is a precursor in antihistamine synthesis (e.g., dimebon). Its diallyl analog could offer improved lipophilicity for blood-brain barrier penetration .
- 2-(Dimethylamino)-1-phenylethanol () serves as a chiral intermediate in β-blocker production, suggesting that allyl-substituted variants might enhance enantioselectivity in asymmetric catalysis .
Polymer Chemistry
- Diethylaminoethanol () is used in polyurethane catalysts. Allyl-substituted phenols could introduce crosslinking sites in thermosetting resins, leveraging allyl's radical polymerization capability .
Corrosion Inhibition
- Methylated derivatives () show promise as corrosion inhibitors in acidic environments. The diallyl variant’s electron-rich allyl groups might improve adsorption on metal surfaces .
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